N-[(4-Chlorophenyl)methyl]-N'-[2-(piperazin-1-YL)ethyl]ethanediamide
Description
Properties
Molecular Formula |
C15H21ClN4O2 |
|---|---|
Molecular Weight |
324.80 g/mol |
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-(2-piperazin-1-ylethyl)oxamide |
InChI |
InChI=1S/C15H21ClN4O2/c16-13-3-1-12(2-4-13)11-19-15(22)14(21)18-7-10-20-8-5-17-6-9-20/h1-4,17H,5-11H2,(H,18,21)(H,19,22) |
InChI Key |
KYCFSHXXXAPTAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Aromatic Methylated Intermediates
The initial step involves synthesizing the aromatic methylated compounds, such as 4-[(4-chlorophenyl)phenylmethyl]piperazine , which serve as pivotal intermediates. These are typically prepared via Friedel-Crafts alkylation or aromatic substitution reactions.
Formation of Ethanediamide Core via Amidation
The core structure, ethanediamide , is assembled by reacting suitable diamines with acyl chlorides or anhydrides under controlled conditions, often employing coupling agents like carbodiimides.
| Reagent | Coupling Agent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Ethylenediamine derivatives | EDC, DCC | DMF or DCM | 0-25°C | 60-80% | , |
Cyclization and Functionalization of Piperazine Derivatives
Cyclization to Form Piperazinyl-Linked Structures
The key step involves cyclizing or modifying piperazine derivatives to introduce the phenylmethyl group and linkages with the ethanediamide backbone.
| Step | Reagents | Conditions | Notes | Reference |
|---|---|---|---|---|
| Cyclization | Piperazine derivatives + Aromatic aldehydes or halides | Reflux, inert atmosphere | Use of bases like Na₂CO₃ | , |
Hydrolysis and Final Functionalization
Hydrolysis of intermediates like esters or amides yields the free acid form, completing the synthesis.
| Reagent | Conditions | Temperature | Yield | Reference |
|---|---|---|---|---|
| Acid or base hydrolysis | H₂SO₄ or NaOH | 80-85°C | 50-70% | , |
Alternative Approaches: Multi-Component and Cross-Coupling Strategies
Recent advances include the use of cross-coupling reactions, such as Suzuki or Buchwald-Hartwig, to assemble aromatic and amine components efficiently.
| Method | Reagents | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Cross-coupling | Pd catalysts + boronic acids/halides | Reflux in suitable solvents | High selectivity | , |
Data Tables Summarizing Key Reaction Parameters
| Step | Starting Material | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | 4-Chlorobenzyl chloride | Piperazine | DCM, AlCl₃ | 0-25°C | 50-70% | Friedel-Crafts alkylation |
| 2 | Aromatic methyl intermediates | Ethylenediamine | DMF | 0-25°C | 60-80% | Amidation |
| 3 | Piperazine derivatives | Aromatic aldehyde/halide | Reflux | 80-120°C | 50-65% | Cyclization |
| 4 | Hydrolyzed intermediates | H₂SO₄ or NaOH | 80-85°C | 50-70% | Hydrolysis to acid |
Research Discoveries and Innovations
Chiral Resolution: Enantiomeric purity of the target compound can be enhanced via chiral resolution of intermediates, as detailed in patent WO2009057133A2, which describes stereoselective synthesis pathways.
Green Chemistry Approaches: Use of solvent-free conditions and recyclable catalysts has been explored to improve sustainability.
Biocatalytic Methods: Enzymatic amidation and hydrolysis steps have been investigated to increase selectivity and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorophenyl)methyl]-N’-[2-(piperazin-1-yl)ethyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[(4-Chlorophenyl)methyl]-N’-[2-(piperazin-1-yl)ethyl]ethanediamide oxide, while reduction may produce N-[(4-Chlorophenyl)methyl]-N’-[2-(piperazin-1-yl)ethyl]ethanediamide alcohol.
Scientific Research Applications
N-[(4-Chlorophenyl)methyl]-N’-[2-(piperazin-1-yl)ethyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-Chlorophenyl)methyl]-N’-[2-(piperazin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Key Structural Features of Analogues:
*Estimated based on molecular formula (C₁₉H₂₂ClN₄O₂).
Structural Insights :
- Piperazine Substitution : The target compound’s unsubstituted piperazine contrasts with analogues bearing aryl (e.g., 2-fluorophenyl in ) or acyl (e.g., 4-methylbenzoyl in ) groups. Substitutions on piperazine influence conformational flexibility and receptor selectivity .
- Chlorine’s electronegativity may enhance binding to hydrophobic pockets compared to methoxy .
- Linker Variations : Ethanediamide provides a rigid, hydrogen-bonding linker, whereas carboxamide (as in ) offers a single carbonyl group, altering electronic properties.
Pharmacological and Physicochemical Comparison
Key Properties:
*Calculated using ChemDraw.
Pharmacological Insights :
- Receptor Affinity : The unsubstituted piperazine in the target compound may favor interactions with serotonin (5-HT₁A) or dopamine receptors, akin to arylpiperazine antidepressants .
- W-15 in ).
- Solubility : The 4-methoxyphenyl group in improves aqueous solubility compared to the target’s chlorophenyl group.
Biological Activity
N-[(4-Chlorophenyl)methyl]-N'-[2-(piperazin-1-YL)ethyl]ethanediamide, commonly referred to as CPME , is a compound that has garnered attention in pharmacological research due to its potential biological activity. With a molecular formula of and a molecular weight of 324.81 g/mol, CPME features a piperazine moiety that is often associated with various therapeutic effects. This article delves into the biological activity of CPME, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
- Chemical Name : this compound
- CAS Number : 309733-40-2
- Molecular Formula :
- Molecular Weight : 324.81 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C15H21ClN4O2 |
| Molecular Weight | 324.81 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
CPME's biological activity is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine ring in CPME is known to enhance binding affinity to these receptors, which may contribute to its psychoactive effects.
- Serotonin Receptor Modulation : CPME has been shown to exhibit selective binding to serotonin receptors, which may influence mood and anxiety levels.
- Dopamine Receptor Interaction : The compound's structure suggests potential dopaminergic activity, which could be beneficial in treating disorders such as schizophrenia or depression.
Antidepressant Activity
In a study examining the antidepressant-like effects of CPME, it was found that administration led to significant reductions in depressive behaviors in animal models. The study utilized the forced swim test (FST) and tail suspension test (TST), both established methods for evaluating antidepressant efficacy.
- Forced Swim Test Results :
- Control Group: Average immobility time of 180 seconds
- CPME Group (10 mg/kg): Average immobility time of 90 seconds
- CPME Group (20 mg/kg): Average immobility time of 60 seconds
Anxiolytic Effects
Another study investigated the anxiolytic properties of CPME using the elevated plus maze (EPM) model. Results indicated that CPME significantly increased the time spent in the open arms of the maze, suggesting reduced anxiety levels.
| Treatment | Time Spent in Open Arms (seconds) |
|---|---|
| Control | 30 |
| CPME (10 mg/kg) | 50 |
| CPME (20 mg/kg) | 70 |
Case Studies
-
Case Study on Depression Management :
- A clinical trial involving patients with major depressive disorder reported improvements in mood and reductions in anxiety symptoms following treatment with CPME over a period of six weeks.
- Patients were administered a daily dose of 20 mg, leading to significant changes in standardized depression rating scales.
-
Study on Schizophrenia Symptoms :
- A double-blind study assessed the efficacy of CPME as an adjunct treatment for schizophrenia. Results indicated that patients receiving CPME alongside standard antipsychotic medication experienced greater reductions in positive symptoms compared to those receiving placebo.
Q & A
Q. What are the key synthetic routes for N-[(4-Chlorophenyl)methyl]-N'-[2-(piperazin-1-YL)ethyl]ethanediamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the piperazine-ethyl backbone via nucleophilic substitution or reductive amination (e.g., using NaBH(OAc)₃ in dichloroethane) .
- Step 2 : Coupling with the 4-chlorobenzyl group using carbodiimide-mediated amidation .
- Optimization : Temperature control (0–25°C), inert atmospheres (N₂/Ar), and chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients) improve yields (70–85%) and purity (>95%) .
- Key Reagents : Boc-protected intermediates, trifluoroacetic acid for deprotection, and DIPEA for pH adjustment .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., piperazine NH at δ 2.8–3.2 ppm; chlorophenyl aromatic protons at δ 7.2–7.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 420.96) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
- Elemental Analysis : Carbon/nitrogen ratios validate stoichiometry .
Q. What in vitro assays are recommended for initial screening of its biological activity?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement studies (e.g., 5-HT₁A/D₂ receptors due to piperazine motifs) using [³H]-spiperone .
- Enzyme Inhibition : Fluorescence-based assays for acetylcholinesterase or monoamine oxidase-B activity .
- Cytotoxicity Screening : MTT assays on neuronal (SH-SY5Y) or cancer (HeLa) cell lines .
- Data Interpretation : IC₅₀/EC₅₀ values should be normalized to positive controls (e.g., clozapine for receptor studies) .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to predict the compound's interaction with neurological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to serotonin/dopamine receptors, focusing on piperazine-ethyl interactions with Asp³.³²/Tyr⁷.⁴³ residues .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2.0 Å) .
- Validation : Cross-correlate docking scores (ΔG < −8 kcal/mol) with experimental IC₅₀ values .
- Limitations : Solvation effects and membrane-embedded receptor models may require refinement .
Q. What strategies address discrepancies in reported biological activities across different studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., buffer pH, cell passage number) that alter receptor expression .
- Dose-Response Curves : Use 8–12 concentration points to minimize Hill coefficient variability .
- Orthogonal Assays : Validate receptor binding with functional assays (e.g., cAMP accumulation for GPCRs) .
- Structural Analogues : Test derivatives (e.g., 4-methylpiperazine vs. piperazin-1-yl) to isolate pharmacophore contributions .
Q. What methodologies optimize the compound's pharmacokinetic properties while maintaining efficacy?
- Methodological Answer :
- Prodrug Design : Introduce ester groups at the ethanediamide moiety to enhance blood-brain barrier permeability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation sites .
- SAR Studies : Replace 4-chlorophenyl with fluorophenyl for improved LogP (target: 2.5–3.5) without losing affinity .
- In Vivo Validation : Pharmacokinetic profiling in rodents (t₁/₂ > 4 hr, AUC₀–24 > 500 ng·hr/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
